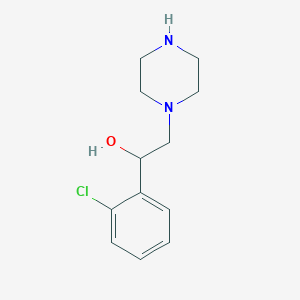

1-(2-Chlorophenyl)-2-piperazin-1-ylethanol

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-piperazin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINZIWLUUHLAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Halogenated Ethanol Intermediates

A foundational approach involves the alkylation of piperazine using 2-chloro-1-(2-chlorophenyl)ethanol as the electrophilic partner. This method parallels the synthesis of 2-[2-(1-piperazinyl)-ethoxy]-ethanol described in HU227192B1, where 2-(2-chloroethoxy)ethanol reacts with piperazine under decarboxylation conditions. Adapting this to the target compound, the reaction would proceed via:

Key parameters from analogous systems include:

-

Solvent : Ethanol (polar, protic) facilitates nucleophilic attack by solubilizing ionic intermediates.

-

Temperature : 75–82°C balances reaction rate and byproduct minimization.

-

Stoichiometry : A 1:1 molar ratio of piperazine to chloroethanol derivative prevents di-alkylation, though excess piperazine (1.2–1.5 equiv) may improve yields.

Byproduct Management

Di-alkylation and oligomerization are common side reactions. Patent CN103254153A demonstrates that using piperazine monohydrochloride instead of free piperazine reduces undesired substitutions by moderating reactivity. Post-reaction acidification (pH 4–5) precipitates unreacted piperazine as its dihydrochloride salt, which is filterable and recyclable.

Stereochemical Control in Chiral Synthesis

Enantioselective Formation of the (1R)-Configuration

The (1R)-stereoisomer of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol is the biologically relevant form, as indicated by its PubChem listing. Achieving enantiopurity requires:

Chiral Auxiliaries

Temporary chiral inductors, such as menthol or binaphthol derivatives, can bias the configuration during ethanolamine intermediate formation. For example, esterifying 1-(2-chlorophenyl)ethanol with a chiral acyl group prior to chlorination and piperazine coupling could enforce stereoselectivity.

Asymmetric Catalysis

Transition-metal catalysts with chiral ligands (e.g., BINAP-Ru complexes) enable dynamic kinetic resolution. A study on 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles employed cesium carbonate and trimethylsilyl cyanide to drive stereocontrolled substitutions, suggesting adaptable conditions for the target molecule.

Process Optimization and Scalability

Solvent and Temperature Effects

Comparative data from analogous syntheses highlight ethanol’s superiority over aprotic solvents (e.g., DMF, THF) in minimizing byproducts. For instance, HU227192B1 reports 84–85% yields using ethanol at 75–82°C, while CN103254153A achieves similar efficiency with aqueous ethanol. Elevated temperatures (>100°C) risk decomposition, as observed in MDPI’s thiol-alkylation study.

Catalytic Additives

-

Base : Cs₂CO₃ enhances nucleophilicity of piperazine in EtOH, though NaOH or K₂CO₃ are cost-effective alternatives.

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates interfacial reactions in biphasic systems.

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-piperazin-1-ylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 1-(2-chlorophenyl)-2-piperazin-1-ylacetone.

Reduction: Formation of 1-(2-chlorophenyl)-2-piperazin-1-ylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol exhibits several notable biological activities:

- Serotonin Receptor Modulation : The compound competes with radiolabeled ligands for binding to serotonin receptors, making it useful in studies aimed at understanding serotonin's role in various neurological conditions. Binding affinity studies have shown that it interacts with specific receptor subtypes, which can be crucial for developing treatments for mood disorders.

- Antidepressant Properties : Analogous compounds have been linked to antidepressant effects. Studies on structurally similar piperazine derivatives suggest that modifications to the chlorophenyl substitution can enhance or alter these effects, indicating potential therapeutic applications in treating depression and anxiety disorders.

- Antiaggregative Activity : Related compounds have demonstrated antiaggregative properties, inhibiting platelet aggregation in vitro. This suggests potential applications in cardiovascular therapies where preventing clot formation is critical .

Comparative Analysis with Related Compounds

A comparative analysis reveals how 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol stands against structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-piperazine | Chlorophenyl substitution on piperazine | Known for its antidepressant properties |

| 1-(4-Nitrophenyl)-piperazine | Nitro group on piperazine | Exhibits distinct anti-inflammatory effects |

| 4-(Chlorophenyl)-phenethylamine | Aminoethyl side chain | Potential use in treating neurodegenerative diseases |

| 1-(4-Methylphenyl)-piperazine | Methyl substitution on phenyl | Enhanced lipophilicity affecting bioavailability |

The unique chlorophenyl substitution pattern of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol may influence its binding affinities and therapeutic effects compared to these similar compounds .

Case Studies and Research Findings

Recent studies have underscored the therapeutic potential of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol:

- A study published in Bioorganic & Medicinal Chemistry Letters highlighted its role as a ligand for integrin αIIbβ3, suggesting its use in developing antiplatelet therapies .

- Another investigation focused on the compound's interaction with serotonin receptors, revealing insights into its mechanism of action that could lead to novel treatments for mood disorders.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The ethanol group in the target compound may confer better aqueous solubility compared to ketone analogs (e.g., ). However, ketone derivatives often exhibit enhanced metabolic stability . Hydrochloride salts (e.g., ) improve pharmacokinetic profiles by increasing solubility and bioavailability.

Replacing piperazine with hydroxypiperidine () alters electronic properties, possibly affecting receptor binding .

Therapeutic Potential: Piperazine derivatives with 4-phenyl substitutions () are associated with broad-spectrum biological activities, including antifungal and antitumor effects .

Biological Activity

1-(2-Chlorophenyl)-2-piperazin-1-ylethanol is a compound of interest in medicinal chemistry, primarily due to its potential applications in treating neuropsychiatric disorders such as depression and anxiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Profile

1-(2-Chlorophenyl)-2-piperazin-1-ylethanol has been investigated for various biological activities, including:

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antipsychotic Potential : Its structural similarity to known antipsychotics indicates that it may interact with dopamine receptors, thus influencing psychotic symptoms.

The biological activity of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol can be attributed to several mechanisms:

- Receptor Interaction : The compound is believed to act on various neurotransmitter receptors. For instance, it may have affinity for serotonin receptors (5-HT) and dopamine receptors (D2), which are critical in mood regulation and psychotic disorders .

- Molecular Docking Studies : Molecular docking studies have shown that this compound can effectively bind to specific receptor sites, suggesting a potential for rational drug design aimed at enhancing its efficacy as a therapeutic agent .

Research Findings

Recent studies have explored the biological activity of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol through various experimental approaches:

In Vitro Studies

- Antimicrobial Activity : Some derivatives of piperazine compounds have demonstrated significant antimicrobial properties. While specific data on 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol is limited, related compounds have shown effectiveness against various bacterial strains .

- Anticancer Activity : Research has indicated that piperazine derivatives can exhibit anticancer properties. Although direct studies on 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol are sparse, similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction mechanisms .

Case Studies

Several case studies highlight the potential therapeutic applications of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol:

- Case Study 1 : A study involving the synthesis and evaluation of piperazine derivatives indicated that compounds with similar structures exhibited significant reductions in depressive-like behaviors in rodent models. This suggests a potential application for 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol in treating mood disorders .

- Case Study 2 : Another research effort focused on the neuroprotective effects of piperazine derivatives against oxidative stress in neuronal cells. The findings indicated that these compounds could mitigate neuronal damage, supporting their use in neurodegenerative conditions .

Data Summary

The following table summarizes key findings related to the biological activity of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol and its derivatives:

Q & A

Q. What computational tools model the compound’s Structure-Activity Relationship (SAR) for CNS targets?

- Methodological Answer : Use QSAR models (e.g., CoMFA, Random Forest) trained on analogs (e.g., 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol). Descriptors include logP, polar surface area, and electrostatic potential maps. Validate predictions via synthesis and testing of halogen-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.